![molecular formula C4HN5O B1598763 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- CAS No. 63907-29-9](/img/structure/B1598763.png)
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been a topic of interest due to their broad range of chemical and biological properties . The cyclocondensation of equimolar amounts of 2-imidazolidinethione and aldehyde in DMF solution at 50–70°C gives 5-hydroxyimidazo[2,1-b]-pyrimido[5,4-e]thiazine hydrochloride . With 4-dichloro-5-(chloromethyl)-6-methylpyrimidine, imidazo[2,1-b]pyrimido[4,5-d]thiazine was produced .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Anti-Cancer Therapeutics
Imidazo[4,5-d]triazin-4-one derivatives have been synthesized and evaluated for their potential as anti-cancer agents. These compounds have shown varying levels of cytotoxicity against breast cancer cell lines, such as MCF7 and HCC1937. One derivative, in particular, exhibited significant inhibitory effects on cell growth, colony formation, and cell migration. It also induced cell cycle arrest and apoptosis by affecting EGFR signaling pathways .
Antifungal Agents
The derivatives of imidazo[4,5-d]triazin-4-one have also been explored for their antifungal properties. Novel compounds bearing this moiety have demonstrated fungicidal activities against phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. These findings suggest that imidazo[4,5-d]triazin-4-one derivatives could serve as a new structural lead in the search for agricultural fungicides .
Luminescent Materials
While not directly related to imidazo[4,5-d]triazin-4-one, its structural analogs, imidazo[1,5-a]pyridine derivatives, have been utilized in various technological applications due to their luminescent properties. They have been used in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging. This indicates the potential for imidazo[4,5-d]triazin-4-one to be used in similar luminescent applications .
Chromatographic Analysis
Imidazo[4,5-d]triazin-4-one and its derivatives have been subjects of chromatographic studies to understand their retention behaviors in reversed-phase systems. Such research is crucial for developing analytical methods for these compounds, which can be applied in quality control and pharmacokinetic studies .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[4,5-d]triazin-4-one is a complex compound with potential therapeutic applications
Mode of Action
It’s known that the compound is synthesized from starting imidazoles in three linear steps . The synthetic sequence begins with an electrophilic amination
Biochemical Pathways
The compound is synthesized from starting imidazoles , which are known to be involved in various biochemical pathways
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
It’s known that the compound is synthesized under specific conditions , suggesting that its action may be influenced by certain environmental factors
properties
IUPAC Name |
imidazo[4,5-d]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHVZICHKCLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=NC(=O)C2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213601 | |
Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |
CAS RN |
63907-29-9 | |
Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063907299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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